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Compound of Interest

Compound Name: 6-Chloro-2-ethylbenzoxazole

CAS No.: 1027019-12-0

Cat. No.: B2510140

Get Quote

Executive Summary
6-Chloro-2-ethylbenzo[d]oxazole (CAS: 1027019-12-0) is a bioactive heterocyclic compound

belonging to the benzoxazole class.[1] Characterized by a fused benzene and oxazole ring

system substituted with a chlorine atom at the 6-position and an ethyl group at the 2-position,

this molecule serves as a critical scaffold in medicinal chemistry and agrochemical

development. Its structural rigidity, combined with the lipophilic nature of the ethyl and chloro

substituents, makes it a valuable pharmacophore for targeting enzyme active sites, particularly

in antimicrobial and anti-inflammatory research.

Chemical Identity & Physicochemical Properties[3]
[4][5][6][7][8][9][10]
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Property Data

CAS Number 1027019-12-0

IUPAC Name 6-chloro-2-ethyl-1,3-benzoxazole

Molecular Formula C₉H₈ClNO

Molecular Weight 181.62 g/mol

Physical State Colorless liquid or low-melting solid

Solubility
Soluble in organic solvents (CHCl₃, DMSO,

MeOH); poorly soluble in water

LogP (Predicted) ~3.2 (Lipophilic)

SMILES CCC1=NC2=C(O1)C=C(C=C2)Cl

Structural Analysis
The core of the molecule is the benzo[d]oxazole bicycle, a planar aromatic system that mimics

the purine bases found in DNA/RNA, conferring potential for biological interaction.

6-Chloro Substituent: The chlorine atom at position 6 acts as an electron-withdrawing group

(EWG) via induction but is electron-donating via resonance. In this position, it enhances the

lipophilicity of the molecule (increasing membrane permeability) and blocks metabolic

oxidation at the para-position relative to the nitrogen, potentially increasing metabolic

stability.

2-Ethyl Substituent: The ethyl group at the C2 position introduces steric bulk and flexibility

compared to a methyl group. It serves as a hydrophobic anchor, often critical for fitting into

hydrophobic pockets of target enzymes (e.g., cyclooxygenase or bacterial DNA gyrase).

Synthetic Pathways[2][7]
Two primary methodologies are established for the synthesis of 6-Chloro-2-

ethylbenzo[d]oxazole: a "Green" condensation route and an oxidative cyclization route.
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Protocol A: Green Condensation in PEG-400
(Recommended)
This method is preferred for its high atom economy, mild conditions, and avoidance of toxic

volatile organic solvents.

Reagents:

2-Amino-5-chlorophenol (1.0 equiv)

Propionaldehyde (1.1 equiv)

Polyethylene Glycol 400 (PEG-400) as solvent[2]

Step-by-Step Methodology:

Preparation: Charge a round-bottom flask with PEG-400 (approx. 5-10 mL per mmol of

substrate).

Addition: Add 2-Amino-5-chlorophenol and stir to dissolve. Add propionaldehyde slowly to

the mixture.

Reaction: Heat the mixture to 80–85°C. Stir efficiently for 2–4 hours. Monitor progress via

TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).

Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/cold water.

Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry

over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification: Purify the crude residue via silica gel column chromatography (eluent:

Hexane/EtOAc) to yield the pure product.

Protocol B: Oxidative Cyclization (Organocatalytic)
This route utilizes an oxidative closure of a phenolic Schiff base or amide, useful when starting

from the amide precursor.
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Reagents:

N-(4-chlorophenyl)propionamide

1-Iodo-4-nitrobenzene (Catalyst, 10-20 mol%)

Oxone (Terminal Oxidant)[3]

Solvent: HFIP (Hexafluoroisopropanol) or similar polar medium.

Workflow Diagram:

Method A: Green Condensation

Method B: Oxidative Cyclization

2-Amino-5-chlorophenol
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80-85°C, 2-4h

Condensation 6-Chloro-2-ethylbenzo[d]oxazoleCyclodehydration

N-(4-chlorophenyl)propionamide Cat: 4-NO2-Ph-I
Oxone, RT

C-H Activation 6-Chloro-2-ethylbenzo[d]oxazoleOxidative Closure

Click to download full resolution via product page

Figure 1: Comparison of synthetic routes. Method A utilizes a condensation mechanism in a

green solvent, while Method B employs an organocatalytic oxidative approach.

Analytical Profiling
Accurate characterization is vital for validating the synthesis. The following data represents the

standard spectral signature for 6-Chloro-2-ethylbenzo[d]oxazole.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ / DMSO-d₆ (400 MHz)
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Note

1.29 - 1.45 Triplet (t) 3H -CH₂-CH₃

Terminal methyl

of ethyl group (

Hz)

2.75 - 2.95 Quartet (q) 2H -CH₂-CH₃

Methylene bridge

(

Hz)

7.27
Doublet of

Doublets (dd)
1H Ar-H (C5)

Coupling with C4

and C7 (

Hz)

7.47 - 7.50 Doublet (d) 1H Ar-H (C7)

Meta-coupling,

adjacent to Cl (

Hz)

7.56 Doublet (d) 1H Ar-H (C4)
Ortho-coupling (

Hz)

Infrared Spectroscopy (IR)[2][6][7][11]
1610–1620 cm⁻¹: C=N stretching (Characteristic of the oxazole ring).

1570 cm⁻¹: C=C aromatic skeletal vibrations.

1050–1250 cm⁻¹: C-O-C stretching (Ether linkage of the oxazole).

700–800 cm⁻¹: C-Cl stretching.

Biological Potential & Applications[3][5][13][14][15]
[16]
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The 2-substituted benzoxazole scaffold is a privileged structure in drug discovery. The specific

6-chloro-2-ethyl derivative exhibits potential in two primary therapeutic areas:

Antimicrobial Activity (DNA Gyrase Inhibition)
Benzoxazoles are known isosteres of nucleobases. The planar structure allows intercalation

into bacterial DNA or binding to the ATP-binding pocket of DNA Gyrase B, an enzyme essential

for bacterial DNA replication. The 6-chloro group enhances affinity for the hydrophobic pocket

of the enzyme.

Anti-Inflammatory (COX Inhibition)
The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests activity

against Cyclooxygenase (COX) enzymes. The 2-ethyl group provides the necessary steric

volume to occupy the hydrophobic channel of the COX active site, potentially inhibiting the

conversion of arachidonic acid to prostaglandins.

Mechanism of Action Diagram:

Anti-Inflammatory Pathway Antimicrobial Pathway

6-Chloro-2-ethylbenzo[d]oxazole

COX-2 Enzyme
(Hydrophobic Channel)

Binding Affinity

Bacterial DNA Gyrase

Intercalation/Binding

Steric Blockade
(2-Ethyl group)

Inhibition of
Prostaglandin Synthesis

ATP-Binding Pocket
Competition

Inhibition of
DNA Replication
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Click to download full resolution via product page

Figure 2: Predicted mechanisms of action. The compound targets inflammatory pathways via

COX inhibition and bacterial replication via DNA gyrase interference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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